molecular formula C16H17NO3 B11851274 N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11851274
M. Wt: 271.31 g/mol
InChI Key: NLVUITILBHVVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a synthetic tertiary amine featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core, a privileged scaffold in medicinal chemistry known for its metabolic stability and ability to engage in π-π interactions . This compound is designed for research applications only and is strictly not for human or veterinary use. Research Applications and Value Compounds within this structural class are of significant interest in early-stage scientific research. Based on studies of closely related analogs, this amine may have potential application in several areas: • Antitumor Research : Structurally similar benzodioxole derivatives have been studied for their ability to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells . The proposed mechanisms include the induction of apoptosis through the mitochondrial pathway and the inhibition of key signaling pathways involved in cell cycle regulation . • Neuropharmacological Studies : The benzodioxole moiety is a key structural feature in compounds studied for their interactions with neurotransmitter systems. Related compounds have been investigated for their discriminative stimulus properties and potential serotonergic activity, suggesting utility in probing neurological pathways . • Antimicrobial Properties : Some analogs of this compound have shown promise in initial studies for inhibiting bacterial growth, with a mechanism potentially involving the disruption of bacterial cell membranes . • Chemical Synthesis and Sensor Development : The compound's structure enables participation in various chemical reactions, including alkylation, acylation, and reductive amination, making it a valuable building block for synthesizing more complex molecules . Furthermore, related compounds have been utilized in the development of electrochemical sensors for detecting heavy metal ions . Chemical Properties and Handling The compound is a tertiary amine, which can act as a nucleophile in reactions such as alkylation with alkyl halides or acylation with acyl chlorides . Researchers should note that the benzo[d]dioxole ring can be susceptible to oxidative cleavage under strong conditions . This product is intended for use by qualified laboratory personnel following appropriate safety protocols.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C16H17NO3/c1-17(10-12-4-3-5-14(8-12)18-2)13-6-7-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3

InChI Key

NLVUITILBHVVKM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Direct Alkylation of Benzo[d] dioxol-5-amine

Direct alkylation involves reacting benzo[d]dioxol-5-amine with 3-methoxybenzyl chloride or bromide in the presence of a base. This method is favored for its simplicity but requires precise control of stoichiometry and temperature to avoid over-alkylation.

Reaction Scheme:

Benzo[d][1,dioxol-5-amine+3-Methoxybenzyl ChlorideBaseN-(3-Methoxybenzyl)-N-methylbenzo[d]dioxol-5-amine\text{Benzo[d][1,dioxol-5-amine} + \text{3-Methoxybenzyl Chloride} \xrightarrow{\text{Base}} \text{N-(3-Methoxybenzyl)-N-methylbenzo[d]dioxol-5-amine}

Optimization Parameters:

  • Base Selection: Potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) achieves 68–72% yield, while sodium hydride (NaH) in tetrahydrofuran (THF) improves yield to 78% but poses safety risks.

  • Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity, whereas THF reduces side reactions.

  • Temperature: Reactions at 60–80°C for 12–24 hours balance speed and purity.

Table 1: Direct Alkylation Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
K2_2CO3_3DMF802472
NaHTHF601278
NaOHEtOH701865

Reductive Amination

Reductive amination offers higher regioselectivity by condensing benzo[d]dioxol-5-amine with 3-methoxybenzaldehyde followed by reduction. Sodium cyanoborohydride (NaBH3_3CN) or hydrogenation catalysts are commonly used.

Reaction Scheme:

Benzo[d][1,dioxol-5-amine+3-MethoxybenzaldehydeNaBH3CNN-(3-Methoxybenzyl)-N-methylbenzo[d][1,dioxol-5-amine\text{Benzo[d][1,dioxol-5-amine} + \text{3-Methoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(3-Methoxybenzyl)-N-methylbenzo[d][1,dioxol-5-amine}

Key Findings:

  • Catalyst Efficiency: NaBH3_3CN in methanol at pH 5–6 achieves 85% yield, while palladium on carbon (Pd/C) under hydrogen gas reaches 88%.

  • Side Reactions: Over-reduction of the imine intermediate is mitigated by maintaining acidic conditions.

Table 2: Reductive Amination Performance Metrics

Reducing AgentSolventpHYield (%)
NaBH3_3CNMeOH5.585
H2_2/Pd/CEtOAcN/A88
NaBH4_4THF7.062

Multi-Step Synthesis via Intermediate Formation

Industrial-scale production often employs multi-step routes to enhance purity. A representative pathway involves:

  • Synthesis of N-Methylbenzo[d]dioxol-5-amine: Methylation of the primary amine using methyl iodide.

  • Benzylation with 3-Methoxybenzyl Bromide: Alkylation under phase-transfer conditions.

Advantages:

  • Purity Control: Isolation of intermediates reduces byproducts.

  • Scalability: Yields exceed 90% in optimized batches.

Challenges:

  • Cost: Additional steps increase reagent and time expenditures.

  • Waste Generation: Halide byproducts require careful disposal.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial and Laboratory Use

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Alkylation72–7895–98ModerateHigh
Reductive Amination85–8897–99HighModerate
Multi-Step Synthesis90–92>99HighLow

Reductive amination strikes the best balance between yield and practicality, whereas multi-step synthesis is reserved for high-purity applications.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The 3-methoxy group’s ortho-directing effect complicates benzylation, necessitating bulky bases like diisopropylethylamine (DIPEA) to favor para-substitution.

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves N-alkylation byproducts.

  • Crystallization: Ethanol-water mixtures yield 99% pure crystals .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The benzo[d][1,3]dioxol-5-amine moiety is a common structural motif in medicinal chemistry due to its electron-rich aromatic system, which enhances π-π interactions with biological targets. Key derivatives include:

Compound Name Substituents Key Applications/Findings References
N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine N-(3-Methoxybenzyl), N-methyl Not explicitly stated (structural focus)
N-Ethylbenzo[d][1,3]dioxol-5-amine N-Ethyl Lab reagent; potential intermediate
n-Cyclopentylbenzo[d][1,3]dioxol-5-amine N-Cyclopentyl Pharmaceutical intermediate
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxybenzyl)-amine N-(2-Methoxybenzyl), N-(benzo[d][1,3]dioxol-5-ylmethyl) Unspecified bioactivity

Key Observations :

  • Methoxy Position : The 3-methoxybenzyl group in the target compound vs. 2-methoxy in may alter electronic effects (e.g., resonance vs. inductive) and steric interactions with target proteins.

Bioactivity and Therapeutic Potential

Antimalarial Activity

Compound 2g (N-(benzo[1,3]dioxol-5-yl)-propanamide derivative) demonstrated potent falcipain-2 inhibition (IC₅₀ = 1.2 µM), highlighting the role of the benzo[d][1,3]dioxol-5-amine core in binding protease active sites . The target compound’s 3-methoxybenzyl group could further optimize hydrophobic interactions in similar enzyme targets.

Antiviral Activity

N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d ) showed efficacy against HIV-1 Vif (87% yield in synthesis), suggesting that electron-withdrawing substituents (e.g., nitro groups) enhance antiviral activity . The absence of such groups in the target compound may limit its direct antiviral utility but highlights scaffold versatility.

Enzyme Inhibition and Catalysis

Acetamide derivatives of benzo[d][1,3]dioxol-5-amine (e.g., 7a–e in ) were synthesized as halogen bond donors for medicinal chemistry applications. The target compound’s N-methyl group could reduce metabolic degradation compared to acetylated analogs.

Critical Analysis of Pharmacological Profiles

Metabolic Stability

  • Methoxy groups (3- vs. 2-position) influence cytochrome P450 interactions, with meta-substitution often associated with slower demethylation .

Selectivity and Toxicity

  • Bulky substituents (e.g., cyclopentyl in ) may improve selectivity for target enzymes but increase off-target risks due to hydrophobic interactions.
  • The methylenedioxy ring in all analogs carries a risk of hepatotoxicity via metabolic formation of catechol intermediates, necessitating structural mitigation strategies .

Biological Activity

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound notable for its unique structural features, including a methoxybenzyl group and a methylated benzo[d][1,3]dioxole amine. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of approximately 273.30 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and intriguing biological properties.

Synthesis

The synthesis of this compound typically involves several key steps that allow for the efficient production of the target compound with high purity. The methods employed can include:

  • Condensation reactions involving the appropriate amines and aldehydes.
  • Reduction processes to achieve the desired amine functionalities.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration. Key activities include:

  • Antiproliferative Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines. The IC50 values (the concentration required for 50% inhibition) suggest significant potential against specific types of cancer.
    Cell LineIC50 (µM)
    MCF-7 (Breast)3.1
    HCT116 (Colon)4.0
    HEK293 (Kidney)5.3
  • Antimicrobial Activity : The compound has demonstrated selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    Bacterial StrainMIC (µM)
    S. aureus16
    E. faecalis8
  • Cytotoxicity Studies : Comparative studies with known antiproliferative agents like doxorubicin have shown that this compound possesses competitive cytotoxic effects, indicating its potential as a lead structure for drug development.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity Studies : Interaction studies suggest that this compound may bind to specific receptors or enzymes involved in cellular proliferation and apoptosis pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR):

  • Antiproliferative Activity in Cancer Models : A study highlighted that derivatives similar to this compound exhibited varying degrees of antiproliferative activity across different cancer cell lines, emphasizing the importance of functional group positioning on efficacy .
  • Antimicrobial Efficacy : Another research effort demonstrated that methoxy-substituted compounds showed enhanced antimicrobial activity compared to their unsubstituted counterparts, suggesting that the methoxy group contributes positively to bioactivity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine?

Answer:
The synthesis of this compound involves multi-step reactions, including alkylation/amination of the benzodioxole core and subsequent functionalization. Key considerations include:

  • Reagent Selection : Use methylating agents like methyl iodide or dimethyl sulfate for N-methylation, as seen in analogous syntheses of N,N-dimethylbenzodioxol-5-amine derivatives .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C enhance nucleophilic substitution efficiency. For example, Pt/C-catalyzed methylation with formic acid requires toluene as a solvent at 80°C .
  • Purification : Column chromatography (e.g., n-pentane/EtOAC gradients) or recrystallization (using HCl salt formation) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Analyze aromatic protons (δ 6.3–7.2 ppm for benzodioxole and methoxybenzyl groups) and methyl groups (δ 2.8–3.1 ppm for N-methyl). Splitting patterns (e.g., doublets for J = 8.5 Hz in benzodioxole) confirm substitution positions .
  • HRMS : Validate molecular weight (e.g., m/z 314.13 for C17H18NO3) with <1 ppm error .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives, as demonstrated for oxalamide analogs .

Advanced: How do electronic effects of the methoxy and benzodioxole groups influence reactivity?

Answer:
The methoxy group (electron-donating) increases electron density on the benzyl ring, enhancing electrophilic substitution (e.g., nitration). Conversely, the benzodioxole moiety (electron-withdrawing due to oxygen atoms) directs reactivity to the 5-position. Experimental evidence includes:

  • Friedel-Crafts Alkylation : The methoxybenzyl group stabilizes carbocation intermediates, enabling regioselective coupling .
  • Nucleophilic Aromatic Substitution : Electron-deficient benzodioxole derivatives react preferentially at the 5-position with amines or thiols .

Advanced: What methodological approaches are used to evaluate its biological activity?

Answer:

  • In Vitro Cytotoxicity Assays : Screen against cancer cell lines (e.g., HeLa, A549) using MTT assays. IC50 values <5 µM (similar to benzodioxol-5-ylmethyl thiazol-2-amines) indicate antitumor potential .
  • Apoptosis Mechanism Studies :
    • Dual AO/EB Staining : Differentiate live, apoptotic, and necrotic cells via fluorescence microscopy.
    • Flow Cytometry : Quantify cell cycle arrest (e.g., S/G2-M phase arrest observed in benzodioxole derivatives) .
  • Enzyme Inhibition Assays : Test FAAH or kinase inhibition using fluorogenic substrates (e.g., 50% inhibition at 10 µM suggests therapeutic relevance) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., IC50 variability across studies) require:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa), passage numbers, and assay conditions (e.g., 48-hr incubation) .
  • Metabolic Stability Tests : Assess compound degradation in culture media via LC-MS to confirm active concentration .
  • Comparative SAR Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity trends .

Advanced: What strategies are effective for improving metabolic stability?

Answer:

  • Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy (electron-withdrawing) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Convert the amine to a carbamate or acyloxyalkyl derivative for controlled release .
  • Deuterium Incorporation : Replace labile C-H bonds in the benzyl group with C-D bonds to slow metabolism, as shown for similar phenethylamines .

Basic: What are common impurities in its synthesis, and how are they mitigated?

Answer:

  • By-Products : Unreacted starting materials (e.g., 3-methoxybenzyl chloride) or over-methylated derivatives.
  • Mitigation :
    • HPLC Monitoring : Track reaction progress using C18 columns (e.g., 70:30 MeOH/H2O mobile phase) .
    • Acid-Base Extraction : Remove unreacted amines via pH-selective partitioning .

Advanced: How is computational chemistry applied to study its interactions with biological targets?

Answer:

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., FAAH) using AutoDock Vina. The methoxy group’s hydrophobic interactions with Phe432 in FAAH correlate with inhibitory activity .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Predict IC50 values from electronic descriptors (e.g., Hammett σ constants for substituents) .

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